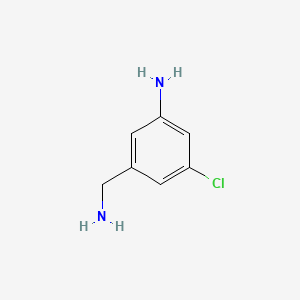

3-(Aminomethyl)-5-chloroaniline

Description

Contextualization within Aminochloroaromatic Compound Chemistry

Aminochloroaromatic compounds, a class of molecules featuring both amino and chloro substituents on an aromatic ring, are of significant interest in chemistry. The interplay between the electron-donating amino group and the electron-withdrawing, ortho-para directing chlorine atom governs their reactivity.

3-(Aminomethyl)-5-chloroaniline is a distinct member of this family. Unlike simple chloroanilines such as 3-chloroaniline (B41212) or 3,5-dichloroaniline, the presence of the aminomethyl group introduces an additional site for chemical modification. mdpi.comnih.gov This benzylic amine provides a reactive handle for a variety of chemical reactions that are not readily accessible with simple chloroanilines. The relative positions of the substituents—the amino group and the chlorine atom at the meta positions with respect to each other, and the aminomethyl group also at a meta position—influence the regioselectivity of further reactions on the aromatic ring.

Significance in Contemporary Organic Synthesis and Materials Science Research

The bifunctional nature of this compound, possessing both a primary aromatic amine and a primary benzylic amine, makes it a versatile precursor in the synthesis of complex molecules and materials.

In organic synthesis , this compound serves as a valuable building block for the construction of heterocyclic compounds and other intricate molecular architectures. The two different amine groups can be selectively reacted under different conditions, allowing for a stepwise elaboration of the molecule. For instance, the aromatic amine can participate in reactions like diazotization, while the benzylic amine can undergo reactions such as acylation or alkylation. This differential reactivity is crucial in the synthesis of bioactive molecules, including potential kinase inhibitors and G-protein coupled receptor (GPCR) modulators. nih.gov The anilinoquinazoline (B1252766) framework, for example, is a key feature in many multi-tyrosine kinase inhibitors, and building blocks like this compound can be instrumental in creating novel derivatives. nih.gov The synthesis of various bioactive quinazolines often starts from substituted anilines, highlighting the potential of this compound in medicinal chemistry. scielo.br

In materials science , chloroaniline derivatives are utilized in the synthesis of functional polymers. For example, copolymers of aniline (B41778) and m-chloroaniline have been investigated for use in paint coatings for the automotive industry due to their corrosion resistance and anti-static properties. sae.orgconicet.gov.ar The presence of the chlorine atom can influence the electronic properties and processability of the resulting polymers. Furthermore, studies on the synthesis and characterization of poly(p-chloroaniline) and its nanocomposites with manganese dioxide have demonstrated the potential of chloroanilines in creating materials with interesting electrical and morphological properties. rdd.edu.iq The aminomethyl group in this compound offers an additional point for polymerization or for grafting onto other polymer backbones, potentially leading to materials with novel thermal and mechanical properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVZFVALCYRYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902684 | |

| Record name | NoName_3231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl 5 Chloroaniline

Direct Synthesis Approaches and Reaction Optimization

Direct synthesis of 3-(Aminomethyl)-5-chloroaniline in a single step from a simple precursor like 3-chloroaniline (B41212) is chemically challenging. Such approaches would likely involve an aminomethylation reaction. However, direct aminomethylation of an aniline (B41778) derivative can lead to a mixture of products, including N-substituted and di-substituted compounds, and issues with regioselectivity on the aromatic ring. The presence of the deactivating, meta-directing chloro group and the activating, ortho-, para-directing amino group on the starting aniline complicates the control of where the incoming aminomethyl group attaches.

Optimization of a direct synthesis would require extensive screening of catalysts, solvents, and aminomethylating agents to favor the formation of the desired C-substituted isomer at the 5-position relative to the chlorine atom. Given these complexities, direct synthesis routes are less commonly reported in the literature compared to more controlled, multi-step precursor-based strategies.

Precursor-Based Synthetic Strategies

Precursor-based strategies provide a more controlled and reliable route to this compound. These methods start with a commercially available substituted benzene (B151609) ring and sequentially introduce the required functional groups.

Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.org In a potential synthesis of this compound, this pathway would typically start with a benzaldehyde precursor, such as 3-chloro-5-nitrobenzaldehyde.

The process involves two key transformations in one pot:

Imine Formation: The aldehyde reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate, to form an intermediate imine.

Reduction: The imine is then reduced to the corresponding amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity and reaction conditions. youtube.com The choice of reducing agent is critical to ensure that the imine is reduced in preference to the starting aldehyde and that other functional groups, such as the nitro group, are not prematurely reduced if that is not the desired outcome.

| Reducing Agent | Typical Characteristics |

| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective for imines over ketones/aldehydes; reaction proceeds under weakly acidic conditions. youtube.com |

| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Mild and effective, often used for a wide range of substrates; does not require strict pH control. researchgate.net |

| Catalytic Hydrogenation (H2/Catalyst) | Often uses catalysts like Palladium on carbon (Pd/C) or Raney Nickel; can simultaneously reduce other functional groups like nitro groups. mdpi.com |

This pathway is highly versatile as the final step often involves the reduction of the nitro group to the aniline, which can sometimes be achieved concurrently with the imine reduction or as a separate, subsequent step.

While direct aminomethylation on 3-chloroaniline is difficult, these protocols can be applied to precursors where the directing effects of substituents can be better controlled. The Mannich reaction is a classic example of an aminomethylation reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. In aromatic systems, an electrophilic aromatic substitution variant can be used with formaldehyde (B43269) and an amine to install an aminomethyl group. However, for a substrate like 3-chloroaniline, this approach remains problematic due to regioselectivity issues. A more controlled approach would involve using a precursor with strong activating or blocking groups to direct the substitution before revealing the final aniline functionality.

The most practical and controlled syntheses of this compound rely on multi-step sequences starting from readily available substituted nitroaromatics. A common and logical precursor is 3-chloro-5-nitroaniline or 3-chloro-5-nitrobenzaldehyde .

Route from 3-Chloro-5-nitrobenzaldehyde:

A plausible and efficient multi-step synthesis can be designed starting from 3-chloro-5-nitrobenzaldehyde.

Step 1: Reductive Amination: The aldehyde is subjected to reductive amination using an ammonia source and a suitable reducing agent (as detailed in section 2.2.1) to form 1-(3-chloro-5-nitrophenyl)methanamine. This step selectively converts the aldehyde to the aminomethyl group while leaving the nitro group intact.

Step 2: Nitro Group Reduction: The intermediate, 1-(3-chloro-5-nitrophenyl)methanamine, is then treated with a reducing agent to convert the nitro group into the primary amine (aniline). Catalytic hydrogenation using H₂ gas with a catalyst such as Palladium on carbon (Pd/C) is a common and efficient method for this transformation. mdpi.com This final step yields the target molecule, this compound.

Route from 3-Chloro-5-nitroaniline:

Synthesizing the target compound from 3-chloro-5-nitroaniline is more complex as it requires the introduction of a one-carbon unit that will become the aminomethyl group. One potential, albeit lengthy, pathway could involve:

Step 1: Diazotization and Sandmeyer Reaction: The amino group of 3-chloro-5-nitroaniline is converted to a diazonium salt, which is then reacted with a cyanide source (e.g., copper(I) cyanide) to yield 3-chloro-5-nitrobenzonitrile.

Step 2: Reduction of the Nitrile: The nitrile group is then reduced to an aminomethyl group. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions. This step forms 1-(3-chloro-5-nitrophenyl)methanamine.

Step 3: Reduction of the Nitro Group: As in the previous route, the final step is the reduction of the nitro group to an aniline to afford this compound.

| Starting Material | Key Intermediates | Key Reactions |

| 3-Chloro-5-nitrobenzaldehyde | 1-(3-chloro-5-nitrophenyl)methanamine | Reductive Amination, Nitro Reduction |

| 3-Chloro-5-nitroaniline | 3-chloro-5-nitrobenzonitrile, 1-(3-chloro-5-nitrophenyl)methanamine | Diazotization, Sandmeyer Reaction, Nitrile Reduction, Nitro Reduction |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to make the synthesis of chemicals, including this compound, more environmentally sustainable. This involves optimizing reactions to reduce waste, use less hazardous materials, and improve energy efficiency. kean.edu

Key considerations in a greener synthesis design include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions. unibo.it

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents, which are used in excess and generate more waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

A major focus of green chemistry in the synthesis of anilines and their derivatives is the development of advanced catalytic systems. nih.gov For the synthesis of this compound, catalytic reduction steps are particularly relevant.

Catalytic Hydrogenation for Nitro Group Reduction: The reduction of the nitro group is a critical step in the precursor-based strategies. Traditional methods often used stoichiometric amounts of metals like iron, tin, or zinc in acidic conditions, which generate large quantities of metallic waste. Modern, greener approaches heavily favor catalytic hydrogenation.

Heterogeneous Catalysts: Noble metal catalysts such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials like activated carbon or alumina are highly efficient for the hydrogenation of nitroarenes. mdpi.commdpi.com These catalysts offer high activity and selectivity, and their heterogeneous nature allows for easy separation from the reaction mixture and potential for recycling, which significantly reduces waste. mdpi.com

Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas is transfer hydrogenation. This method uses a hydrogen donor molecule, such as formic acid or isopropanol (B130326), in the presence of a catalyst. kanto.co.jp This can be a safer and more operationally simple approach for laboratory and industrial-scale synthesis.

Catalysts for Reductive Amination: Similarly, the reductive amination step can be made greener by employing efficient catalytic systems. While hydride reagents are effective, catalytic hydrogenation offers a higher atom economy. Iridium-based catalysts, for instance, have been developed for the reductive amination of carbonyl compounds using environmentally benign hydrogen sources like formic acid or ammonium formate. kanto.co.jp

| Green Chemistry Approach | Traditional Method | Greener Alternative | Advantage |

| Nitro Reduction | Sn/HCl or Fe/HCl | H₂ with Pd/C, PtO₂, or Raney Ni catalyst | High atom economy, avoids stoichiometric metal waste, catalyst can be recycled. mdpi.commdpi.com |

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane) | Ethanol, Water, Ethyl Acetate | Reduced toxicity and environmental impact. unibo.it |

| Amine Synthesis | Stoichiometric reducing agents (e.g., LiAlH₄) | Catalytic Reductive Amination | Higher atom economy, milder reaction conditions. kanto.co.jp |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Optimization of Reaction Conditions for Atom Economy and Efficiency

The efficiency and atom economy of the synthesis of this compound are highly dependent on the specific conditions of the catalytic hydrogenation process. Key factors that are typically optimized include the choice of catalyst, catalyst loading, solvent, reaction temperature, and hydrogen pressure.

Catalyst Selection and Loading:

While various catalysts can be employed for nitrile reduction, Raney nickel is a frequently utilized catalyst due to its high activity and cost-effectiveness. The amount of catalyst used, or catalyst loading, is a critical parameter. A higher catalyst loading can lead to faster reaction rates but may also increase costs and complicate product purification. Conversely, a lower loading may result in incomplete conversion or require longer reaction times. Finding the optimal balance is essential for an efficient process. For the synthesis of amino-esters from nitrile-esters, a catalyst loading of 10 wt. % of Raney nickel has been shown to produce high yields mdpi.com.

Solvent System:

The choice of solvent can significantly influence the reaction's outcome. The solvent must be inert under the reaction conditions and capable of dissolving the starting material. Common solvents for catalytic hydrogenation include alcohols like methanol and ethanol, as well as ethers like dioxane researchgate.net. The solvent can also affect the catalyst's activity and selectivity. Optimization studies often involve screening a range of solvents to identify the one that provides the best balance of solubility, reaction rate, and ease of product isolation.

Temperature and Pressure:

Reaction temperature and hydrogen pressure are interconnected parameters that control the rate of hydrogenation. Higher temperatures and pressures generally lead to faster reactions. However, excessively high temperatures can promote side reactions, such as dehalogenation (loss of the chlorine atom) or the formation of secondary amines, which would reduce the yield of the desired product and decrease atom economy. For the hydrogenation of nitrile-esters to amino-esters, conditions of 90°C and 60 bar of hydrogen pressure have been found to be optimal, resulting in a 92% yield mdpi.com. The ideal conditions for the synthesis of this compound would need to be determined experimentally to maximize the formation of the primary amine while minimizing by-products.

Reaction Time:

The following interactive data tables illustrate how variations in these parameters can influence the yield of the desired product, based on hypothetical optimization studies for the synthesis of this compound.

Table 1: Effect of Catalyst Loading and Solvent on Yield

| Catalyst | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

| Raney Ni | 5 | Methanol | 90 | 60 | 6 | 85 |

| Raney Ni | 10 | Methanol | 90 | 60 | 4 | 92 |

| Raney Ni | 15 | Methanol | 90 | 60 | 4 | 93 |

| Raney Ni | 10 | Ethanol | 90 | 60 | 5 | 88 |

| Raney Ni | 10 | Dioxane | 90 | 60 | 6 | 82 |

Table 2: Effect of Temperature and Pressure on Yield

| Catalyst | Catalyst Loading (wt%) | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) |

| Raney Ni | 10 | Methanol | 70 | 60 | 8 | 80 |

| Raney Ni | 10 | Methanol | 90 | 60 | 4 | 92 |

| Raney Ni | 10 | Methanol | 110 | 60 | 4 | 89 (with by-products) |

| Raney Ni | 10 | Methanol | 90 | 40 | 6 | 87 |

| Raney Ni | 10 | Methanol | 90 | 80 | 3 | 94 |

By systematically optimizing these reaction conditions, it is possible to develop a highly efficient and atom-economical synthesis of this compound, which is crucial for its industrial application.

Reaction Mechanisms and Organic Transformations Involving 3 Aminomethyl 5 Chloroaniline

Reactivity of the Aromatic Nucleus and Substituents

The aromatic ring of 3-(Aminomethyl)-5-chloroaniline is influenced by the electronic effects of its substituents. The amino and aminomethyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. This combination of effects governs the regioselectivity of substitution reactions on the aromatic nucleus.

The amino and aminomethyl groups in this compound are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack. libretexts.org These groups direct incoming electrophiles to the ortho and para positions relative to themselves. Given the substitution pattern of this compound, the available positions for electrophilic substitution are C2, C4, and C6.

The directing effects of the substituents can be summarized as follows:

-NH₂ group: Ortho, para-director (positions 2, 4, and 6)

-CH₂NH₂ group: Ortho, para-director (positions 2, 4, and 6)

-Cl group: Ortho, para-director (positions 2 and 6)

Due to the strong activating nature of the amino group, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. docbrown.infoopenstax.org However, the high reactivity can sometimes lead to multiple substitutions and overreaction. libretexts.org To control the reaction and achieve monosubstitution, it is often necessary to moderate the activating influence of the amino group, for example, by converting it to an amide. libretexts.org Friedel-Crafts reactions with aniline (B41778) derivatives can be problematic as the Lewis acid catalyst can form a complex with the basic amino group, deactivating the ring. libretexts.org

| Electrophilic Substitution Reaction | Typical Reagents | Expected Reactivity |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | High, potential for polysubstitution. masterorganicchemistry.com |

| Nitration | HNO₃/H₂SO₄ | High, risk of oxidation and overreaction. libretexts.org |

| Sulfonation | Fuming H₂SO₄ | Proceeds readily. |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | Generally not feasible due to catalyst complexation with the amine. libretexts.orgrsc.org |

Transformations Involving the Primary Amino and Aminomethyl Functional Groups

The presence of two distinct primary amino groups, one aromatic and one aliphatic, allows for a wide array of functionalization reactions. The differing basicity and nucleophilicity of these two groups can often be exploited to achieve selective transformations.

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. lkouniv.ac.inegyankosh.ac.inyoutube.com This process is known as diazotization. The resulting aryl diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. researchgate.netlibretexts.org

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) which then acts as an electrophile and attacks the nitrogen of the primary amine. lkouniv.ac.in A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt. lkouniv.ac.in

Key Reactions of the Diazonium Salt:

Replacement of the Diazo Group: The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide range of nucleophiles in what are known as Sandmeyer and related reactions. researchgate.net This allows for the introduction of various functional groups onto the aromatic ring that would be difficult to install directly.

| Reaction | Reagent | Product Functional Group |

| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN |

| Schiemann Reaction | HBF₄, heat | -F |

| Replacement by Hydroxyl | H₂O, heat | -OH libretexts.org |

| Replacement by Hydrogen (Deamination) | H₃PO₂ | -H lkouniv.ac.in |

| Replacement by Iodine | KI | -I libretexts.org |

Coupling Reactions: Aryl diazonium salts can act as electrophiles and react with activated aromatic compounds like phenols and anilines in azo coupling reactions to form highly colored azo compounds. lkouniv.ac.inlibretexts.org These reactions typically occur in mild acidic or alkaline conditions. lkouniv.ac.in

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. organicreactions.org In the context of this compound, both the primary aromatic amine and the primary aliphatic amine could potentially participate in Mannich-type reactions. The reaction typically proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with a carbon nucleophile. libretexts.org

The general scheme for a Mannich reaction is: R₂NH + H₂CO + R'-H → R₂NCH₂R' + H₂O

Given that this compound has two primary amine groups, it can act as the amine component in the Mannich reaction. The relative reactivity of the aromatic versus the aliphatic amine would depend on the specific reaction conditions. It is also conceivable that the molecule itself could provide the active hydrogen if a suitable activating group were present on the ring. The products of such reactions are β-amino carbonyl compounds or other aminomethylated structures. libretexts.org

The development of asymmetric Mannich reactions has become an important area of research, allowing for the stereoselective synthesis of chiral β-amino acids and other valuable compounds. nih.gov

Both the primary aromatic amine and the primary aminomethyl group of this compound are nucleophilic and can undergo alkylation and acylation reactions.

Cyclization Reactions for Heterocyclic Ring Formation

The arrangement of the amino and aminomethyl groups on the aniline ring of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and benzodiazepines.

Quinazoline (B50416) Synthesis: Quinazolines can be synthesized from o-aminobenzylamines through oxidative condensation reactions. nih.govrsc.org In a typical mechanism, this compound can react with another amine, such as a substituted benzylamine (B48309), in the presence of an oxidizing agent. The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinazoline ring system. nih.gov Metal-free catalytic systems, for instance using molecular iodine with oxygen as a green oxidant, have been developed for this type of transformation. rsc.org

1,5-Benzodiazepine Synthesis: The synthesis of 1,5-benzodiazepines often involves the acid-catalyzed condensation of an o-phenylenediamine (B120857) derivative with a ketone. researchgate.netias.ac.innih.govijtsrd.comresearchgate.net this compound, acting as the diamine component, reacts with two equivalents of a ketone. The plausible mechanism involves the initial formation of a diimine intermediate. ias.ac.in Tautomerization to an enamine, followed by an intramolecular cyclization, leads to the formation of the seven-membered benzodiazepine (B76468) ring. ias.ac.in A variety of catalysts, including Lewis acids like phenylboronic acid or solid acid catalysts such as H-MCM-22, can facilitate this reaction under mild conditions. researchgate.netias.ac.in

| Heterocycle Type | Co-reactant | General Conditions | Resulting Product Structure |

|---|---|---|---|

| Quinazoline | Substituted Benzylamine | Oxidative conditions (e.g., I₂, O₂) nih.govrsc.org | 6-Chloro-2-aryl-quinazoline |

| 1,5-Benzodiazepine | Ketone (e.g., Acetone) | Acid catalysis (e.g., Phenylboronic acid, H-MCM-22) researchgate.netias.ac.in | 7-Chloro-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine |

Catalytic Transformations Utilizing this compound as a Substrate or Reagent

Transition Metal-Mediated Carbon-Nitrogen and Carbon-Carbon Bond Formations

The functional groups of this compound—a primary aniline, a primary benzylamine, and an aryl chloride—make it a versatile substrate for various transition metal-catalyzed cross-coupling reactions.

Carbon-Nitrogen (C-N) Bond Formations: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling amines with aryl halides. wikipedia.orglibretexts.orgnumberanalytics.com The aniline nitrogen of this compound can act as the nucleophile in a reaction with a different aryl halide, or the chloro group on the ring can act as the electrophile, coupling with another amine. This reaction typically uses a palladium catalyst with specialized phosphine (B1218219) ligands and a base. wikipedia.orgnumberanalytics.com

Carbon-Carbon (C-C) Bond Formations:

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. youtube.comnih.gov The chloro substituent of this compound can be coupled with various aryl or vinyl boronic acids using a palladium catalyst and a base. youtube.comacs.orgrsc.org This allows for the introduction of new aryl or vinyl groups at the 5-position of the aniline ring.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene under palladium catalysis to form a substituted alkene. organic-chemistry.orglibretexts.orgwikipedia.org The chloro group of this compound can react with various alkenes, providing a method to vinylate the aromatic ring. wikipedia.orgtaylorandfrancis.com

| Reaction Type | Reactive Site on Substrate | Example Co-reactant | Catalyst System (General) | Potential Product Class |

|---|---|---|---|---|

| Buchwald-Hartwig Amination libretexts.org | Aniline N-H | Aryl Bromide | Pd catalyst, Phosphine ligand, Base | N-Aryl-3-(aminomethyl)-5-chloroaniline |

| Suzuki-Miyaura Coupling youtube.com | Aryl C-Cl | Phenylboronic Acid | Pd catalyst, Base | 3-(Aminomethyl)-5-phenylaniline |

| Heck Reaction wikipedia.org | Aryl C-Cl | Styrene | Pd catalyst, Base | 3-(Aminomethyl)-5-styrylaniline |

Reductive Amination Mechanisms and Hydrogenation Catalysis

Reductive Amination: Reductive amination is a powerful method for forming new C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. liv.ac.uk this compound possesses two primary amine groups, both of which can participate in this reaction. The process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. abo.fithieme-connect.comcsic.escore.ac.uk Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Hydrogenation Catalysis: Catalytic hydrogenation is crucial both in the synthesis of this compound and in its subsequent reactions.

Synthesis via Nitrile Hydrogenation: this compound can be prepared by the catalytic hydrogenation of 3-amino-5-chlorobenzonitrile. sigmaaldrich.com This transformation is typically carried out using catalysts such as Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction reduces the nitrile group to a primary aminomethyl group. google.comnih.gov

Imine Hydrogenation: The imine intermediates formed during reductive amination can be reduced using catalytic hydrogenation (e.g., H₂ gas with a Pd, Pt, or Ru catalyst) instead of chemical hydrides. scispace.comnih.govacs.org This method is a key step in many amine synthesis pathways and is applicable to imines derived from this compound.

| Transformation | Substrate(s) | Reagents/Catalyst | Product |

|---|---|---|---|

| Reductive Amination thieme-connect.com | This compound + Ketone (e.g., Cyclohexanone) | NaBH(OAc)₃ or H₂/Pd | N-Cyclohexyl-3-(aminomethyl)-5-chloroaniline |

| Nitrile Hydrogenation | 3-Amino-5-chlorobenzonitrile | H₂, Raney Ni or Pd/C | This compound |

| Imine Hydrogenation scispace.com | Imine from this compound and an aldehyde | H₂, Ru/Rh/Fe catalyst | Secondary Amine |

Advanced Spectroscopic and Structural Characterization in Reaction Pathway Elucidation

Elucidation of Reaction Intermediates and Products through Spectroscopy

Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and functional groups of 3-(Aminomethyl)-5-chloroaniline, as well as to monitor the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aminomethyl protons, and the amine protons. The aromatic region would likely show complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The protons on the aminomethyl group (-CH₂NH₂) would appear as a singlet or a multiplet depending on the solvent and concentration, typically in the range of 3.5-4.0 ppm. The protons of the primary aniline (B41778) amine (-NH₂) would also give rise to a broad singlet, the chemical shift of which is highly dependent on solvent, temperature, and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the typical downfield region of 110-150 ppm. The carbon atom of the aminomethyl group (-CH₂) would be expected in the range of 40-50 ppm. The positions of the signals for the carbon atoms attached to the chlorine and the amino groups would be influenced by the electron-withdrawing and electron-donating effects of these substituents, respectively.

A related compound, 3-chloroaniline (B41212), has been studied by ¹H and ¹³C NMR spectroscopy. chemicalbook.comchemicalbook.com For 3-chloroaniline hydrochloride, ¹H NMR spectra have also been reported. chemicalbook.com The spectral data for 3-chlorobenzylamine, which shares the benzylamine (B48309) moiety, is also available and can provide comparative insights. nih.govnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 135 |

| -CH₂- | 3.7 - 4.0 | 45 - 50 |

| Aniline -NH₂ | 3.5 - 5.0 (broad) | - |

| Aminomethyl -NH₂ | 1.5 - 2.5 (broad) | - |

| C-Cl | - | 134 - 136 |

| C-NH₂ (aniline) | - | 147 - 149 |

| C-CH₂ | - | 140 - 142 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, aminomethyl, and chloro-aromatic functionalities.

Key expected IR absorption bands include:

N-H stretching vibrations of the primary aniline and aminomethyl groups, typically appearing as two distinct peaks in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring, usually observed just above 3000 cm⁻¹.

N-H bending vibrations of the amine groups, found in the region of 1580-1650 cm⁻¹.

C=C stretching vibrations within the aromatic ring, which give rise to several bands in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations of the aromatic and aliphatic amines.

C-Cl stretching vibration , which is expected in the fingerprint region, typically between 600-800 cm⁻¹.

IR spectra for the related compound 3-chloroaniline and its hydrochloride salt have been documented, providing a reference for the chloro-aromatic and aniline moieties. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 |

| Aminomethyl (-CH₂-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Amine | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the amino group (an auxochrome) and the chlorine atom will influence the position and intensity of these bands. Typically, substituted anilines exhibit strong absorption in the UV region. The study of related compounds like 3-chloroaniline can offer a basis for understanding the electronic transitions in this compound.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₉ClN₂. nih.gov Its molecular weight is approximately 156.61 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 156. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 158 would also be observed with an intensity of about one-third of the M⁺ peak.

Common fragmentation pathways for benzylamines often involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable benzylic cation or related fragments. For this compound, a prominent fragment could arise from the loss of the aminomethyl group.

X-ray Crystallography for Molecular Conformation and Packing Arrangements

X-ray crystallography provides the most definitive three-dimensional structural information of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Derived Chemical Structures

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, the technique is invaluable for characterizing its derivatives and reaction products. For instance, if this compound is used as a building block in the synthesis of more complex molecules, X-ray crystallography can be employed to unambiguously determine the stereochemistry, conformation, and solid-state packing of the resulting crystals. nih.govmdpi.commdpi.comresearchgate.net

Studies on related structures, such as complexes of chloroanilines, demonstrate the power of this technique in revealing detailed structural features, including coordination geometries and intermolecular hydrogen bonding networks. nih.govmdpi.commdpi.comresearchgate.net Such information is crucial for understanding structure-property relationships in materials science and medicinal chemistry.

Conformational Studies and Intermolecular Interaction Analysis in the Solid State

A comprehensive analysis of the solid-state structure of this compound is crucial for understanding its molecular conformation and the intricate network of intermolecular interactions that govern its crystal packing. Such studies are typically performed using single-crystal X-ray diffraction, which provides precise atomic coordinates, allowing for the detailed examination of bond lengths, bond angles, and torsion angles. Furthermore, this data enables the exploration of non-covalent interactions, such as hydrogen bonds and other close contacts, which are pivotal in determining the supramolecular architecture of the compound.

As of the latest available data, a detailed experimental crystal structure for this compound has not been publicly deposited in crystallographic databases. The PubChem database assigns the compound the identifier CID 13465099, but does not list any associated crystal structures. nih.gov Similarly, searches in chemical supplier databases provide basic physical and chemical properties but no crystallographic information. uni.lusigmaaldrich.comguidechem.com

While experimental data for the target compound is not available, a general understanding of the analytical techniques that would be employed for such a study can be described. Techniques like Hirshfeld surface analysis are powerful tools for quantifying intermolecular interactions in a crystal lattice. researchgate.netresearchgate.netmdpi.com This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular contacts. For a molecule like this compound, with its amine and aminomethyl functional groups, hydrogen bonding would be expected to play a significant role in the crystal packing.

To illustrate the type of data that would be generated from a crystallographic study, the following tables represent hypothetical data based on the expected structural features of this compound. It is important to reiterate that this data is for illustrative purposes only and does not represent experimentally determined values for this specific compound.

Hypothetical Crystallographic Data and Atomic Coordinates

| Parameter | Value |

| Chemical Formula | C₇H₉ClN₂ |

| Formula Weight | 156.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

Hypothetical Selected Bond Lengths, Bond Angles, and Torsion Angles

| Bond/Angle/Torsion | Atoms Involved | Length (Å) / Angle (°) |

| Bond Length | C-Cl | Hypothetical Value |

| C-N (aniline) | Hypothetical Value | |

| C-C (aminomethyl) | Hypothetical Value | |

| C-N (aminomethyl) | Hypothetical Value | |

| Bond Angle | Cl-C-C | Hypothetical Value |

| C-C-N (aniline) | Hypothetical Value | |

| C-C-C (aminomethyl) | Hypothetical Value | |

| Torsion Angle | C-C-C-N (aminomethyl) | Hypothetical Value |

Hypothetical Hydrogen Bond Geometry

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| N-H···N | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| N-H···Cl | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

In the absence of experimental data for this compound, a computational study could be performed to predict its conformational preferences and potential intermolecular interactions. However, such a theoretical approach would require experimental validation to confirm the predicted solid-state structure.

Theoretical Chemistry and Computational Modeling of 3 Aminomethyl 5 Chloroaniline

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical methods are central to examining the electronic makeup of a molecule. These investigations help in understanding its stability, reactivity, and potential interactions with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. A DFT study on 3-(Aminomethyl)-5-chloroaniline would begin by optimizing its molecular geometry. This process computationally alters the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The resulting optimized structure represents the most stable arrangement of the atoms in the molecule.

From this optimized geometry, various molecular properties can be calculated. While specific data for this compound is not published, a typical output would resemble the hypothetical data presented below.

Interactive Table: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter Type | Atoms Involved | Calculated Value |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-N (aniline) | ~1.40 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-C (aminomethyl) | ~1.51 Å |

| Bond Length | C-N (aminomethyl) | ~1.47 Å |

| Bond Angle | Cl-C-C | ~119° |

| Bond Angle | C-C-N (aniline) | ~121° |

| Dihedral Angle | H-N-C-C (aniline) | ~180° |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar molecules and are not from published research on this compound.

Ab initio (Latin for "from the beginning") molecular orbital calculations are based solely on the principles of quantum mechanics without using experimental data. These calculations provide fundamental electronic descriptors. For this compound, such a study would yield values for:

Atomic Charges: Calculation of the partial charge on each atom (e.g., using Mulliken population analysis), which can indicate sites susceptible to electrophilic or nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO relates to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting reactivity.

A small HOMO-LUMO gap implies that little energy is required to excite an electron, suggesting high chemical reactivity and low kinetic stability.

A large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity, as more energy is needed to promote an electron to the LUMO.

From the HOMO and LUMO energies, global reactivity descriptors like molecular hardness (η) can be calculated using the formula η = (ELUMO – EHOMO) / 2. Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Interactive Table: Key Reactivity Descriptors from FMO Theory

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential (µ) | -χ | Represents the "escaping tendency" of electrons from a system. |

Reaction Pathway Modeling and Transition State Characterization

This branch of computational chemistry focuses on the dynamics of chemical reactions, mapping out the energetic landscape from reactants to products.

To understand how this compound might react, for instance, with a radical species in a combustion or atmospheric process, computational models can be built. Researchers would propose plausible reaction pathways, such as hydrogen abstraction from one of the amine groups or addition to the aromatic ring.

For each proposed step, the structure and energy of the transition state (the highest energy point along the reaction coordinate) would be calculated. The energy difference between the reactants and the transition state gives the activation energy, a key factor in determining the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Computational modeling provides access to fundamental energetic properties that define the stability of the molecule and its reaction intermediates. The standard enthalpy of formation (ΔHf°) for this compound could be calculated, providing a measure of its intrinsic stability relative to its constituent elements.

Furthermore, the stability of potential intermediates formed during a reaction can be assessed. By calculating the potential energy surface, researchers can identify local minima corresponding to stable intermediates and saddle points corresponding to transition states. This information is vital for building a complete kinetic model of a chemical process involving the title compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Extensive searches of scientific literature and chemical databases did not yield specific molecular dynamics (MD) simulation studies focused on this compound. Research detailing this compound's conformational landscapes and dynamic behavior through computational chemistry is not publicly available at this time.

While direct research on this compound is not available, molecular dynamics simulations are a powerful tool for understanding the behavior of molecules over time. nih.govnih.gov In a typical study, a force field, which is a set of parameters describing the potential energy of the atoms, would be assigned to the molecule. The system would then be solvated, often in a water box, and subjected to energy minimization to remove any unfavorable starting conformations. Following this, the system would be gradually heated to a desired temperature and equilibrated under specific conditions of temperature and pressure (NPT or NVT ensembles).

The production phase of the simulation would then be run for a significant period, often on the scale of nanoseconds or longer, to generate a trajectory of the molecule's movements. nih.gov Analysis of this trajectory would provide insights into the molecule's conformational flexibility. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible.

Dihedral Angle Analysis: To map the rotational landscape around specific bonds, which is crucial for identifying stable conformers.

Free Energy Landscapes: These can be constructed to visualize the most probable conformations and the energy barriers between them.

For a molecule like this compound, particular attention would be paid to the rotational freedom of the aminomethyl group relative to the chloro-substituted aniline (B41778) ring. The presence of the chlorine atom and the amino group on the aromatic ring would influence the electronic distribution and steric hindrance, which in turn would dictate the preferred conformations.

Although no specific data tables for this compound can be presented, the following table illustrates the kind of data that would be generated from such a study on a related, hypothetical substituted benzylamine (B48309).

Table 1: Hypothetical Dihedral Angle Analysis for a Substituted Benzylamine

| Dihedral Angle (τ) | Definition | Stable Conformer 1 (Energy) | Stable Conformer 2 (Energy) |

| τ1 | Cα-C-N-H | gauche (-60°) | anti (180°) |

| τ2 | Cβ-Cα-C-N | ~90° | ~90° |

This table is for illustrative purposes only and does not represent actual data for this compound.

Future computational studies are required to elucidate the specific conformational preferences and dynamic properties of this compound, which would be valuable for understanding its interactions in various chemical and biological systems.

Role As a Key Synthetic Intermediate in Advanced Chemical Synthesis

Precursor for Complex Organic Frameworks and Chemical Scaffolds

The design and synthesis of complex organic frameworks and molecular scaffolds are central to advancements in materials science and medicinal chemistry. mdpi.comsemanticscholar.org These structures require building blocks with well-defined geometries and multiple reactive sites to enable the construction of larger, ordered architectures. semanticscholar.org 3-(Aminomethyl)-5-chloroaniline, with its two distinct amino groups positioned at the meta-positions of the benzene (B151609) ring, is an ideal candidate for such a building block. nih.gov This specific substitution pattern is crucial for creating non-linear, angular structures, which are of great interest for developing materials and molecules with unique three-dimensional shapes. beilstein-journals.org

The dual functionality allows this compound to act as a linker, connecting different parts of a molecular scaffold. mdpi.com For instance, the aniline (B41778) nitrogen can be used in reactions that form C-N bonds to extend the scaffold in one direction, while the aminomethyl group can be derivatized in a separate step to attach other functional units or linkers. mdpi.com This orthogonal reactivity is a key attribute for the de novo synthesis of molecular scaffolds, allowing for rational and controlled derivatization. mdpi.com The development of synthetic pathways using such versatile precursors is essential for creating tailored multifunctional molecules, including those used in applications ranging from catalysis to drug delivery systems. mdpi.comsemanticscholar.org

Building Blocks for Functionalized Polymeric Materials

Functionalized polymers are at the forefront of materials science, with applications in sensors, electronics, and biomedical devices. klinger-lab.demdpi.com The properties of these polymers are determined by the monomer units from which they are constructed. rsc.org this compound is a promising monomer for creating functionalized polyanilines and other polymers. Polyaniline and its derivatives are well-known conducting polymers, and their synthesis typically involves the oxidative polymerization of aniline monomers. nih.govconicet.gov.ar

The aniline moiety of this compound can participate in oxidative polymerization to form a conductive polymer backbone similar to poly(m-chloroaniline). nih.govconicet.gov.ar The presence of the chlorine atom influences the electronic properties and solubility of the resulting polymer. conicet.gov.ar Crucially, the aminomethyl group remains as a pendant functional group along the polymer chain. This group is a reactive site that can be used for post-polymerization modifications, such as cross-linking to enhance the material's mechanical stability or grafting other molecules to introduce new functionalities. researchgate.netklinger-lab.de This approach allows for the creation of tailor-made polymeric materials where the primary backbone provides the core electronic or structural properties, and the pendant aminomethyl groups are used to fine-tune the material for specific applications, such as chelation of metal ions or covalent attachment of biomolecules. researchgate.netmdpi.com

Synthesis of Diverse Heterocyclic Systems and Their Derivatives

Heterocyclic compounds are a cornerstone of medicinal chemistry and agrochemicals, forming the core structure of a vast number of bioactive molecules. nih.govnih.gov The synthesis of these systems often relies on the cyclization of acyclic precursors containing multiple reactive functional groups. beilstein-journals.orgnih.gov this compound is an excellent starting material for synthesizing a variety of heterocyclic systems due to its two nucleophilic nitrogen centers. nih.gov

The distinct electronic environments of the aromatic aniline amine and the aliphatic benzylamine-type amine allow for selective reactions. The aniline group can participate in classic heterocyclic syntheses such as benzannulation reactions to form substituted quinolines or other fused systems. beilstein-journals.org The aminomethyl group, being a stronger nucleophile, can be used in reactions to form different types of rings, for example, by reacting with dicarbonyl compounds or their equivalents to produce pyrimidines or other nitrogen-containing heterocycles. osi.lv This bifunctionality enables the construction of complex molecules where the chloroaniline core is integrated into a larger, polycyclic, or macrocyclic framework. The ability to use this compound to build diverse heterocyclic scaffolds makes it a valuable intermediate in the discovery and development of new pharmaceuticals and other specialty chemicals. nih.govresearchgate.net

Application in Fine Chemical Synthesis and Specialty Chemical Production

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biocides, and pigments. google.com The synthesis of these high-value products often requires multi-step processes starting from versatile chemical intermediates. m-Chloroaniline itself is a significant intermediate used widely in the production of dyes, agricultural chemicals, and medicines. google.comnih.gov

This compound, as a more complex derivative, serves as a valuable building block for producing advanced fine and specialty chemicals. google.com Its structure allows for the introduction of both an aniline and a benzylamine (B48309) functionality in a single step, which can streamline complex synthetic routes. For example, in agrochemical synthesis, derivatives of trifluoromethylpyridines are important herbicides, and their synthesis often involves building blocks containing aniline or amine functionalities. nih.gov Similarly, in pharmaceutical development, vicinal chloroamines are key components of some drugs, and synthetic strategies often target the creation of specific amine-containing scaffolds. nih.govnih.gov The use of this compound allows synthetic chemists to build molecular complexity efficiently, making it a key component in the production chain for a variety of specialty products.

Future Research Directions and Unexplored Avenues in 3 Aminomethyl 5 Chloroaniline Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of polysubstituted anilines like 3-(Aminomethyl)-5-chloroaniline is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science sectors. While traditional methods for aniline (B41778) synthesis exist, future research should focus on developing more efficient, sustainable, and versatile strategies for the preparation of this compound and its derivatives.

One promising avenue is the application of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety profiles, and easier scalability compared to batch processes. The development of a continuous flow process for the synthesis of this compound could significantly streamline its production. Furthermore, integrating in-line purification and analysis would represent a major advancement in its manufacturing.

Another area ripe for exploration is mechanochemistry . This solvent-free or low-solvent approach utilizes mechanical force to drive chemical reactions, offering a green alternative to traditional solvent-based methods. nih.gov Investigating the mechanochemical synthesis of this compound, potentially through ball milling of appropriate precursors, could lead to a more environmentally benign and atom-economical synthetic route.

Furthermore, the late-stage functionalization of the this compound core through C-H activation strategies presents a powerful tool for creating a diverse library of derivatives. rsc.org Research into regioselective C-H functionalization would allow for the direct introduction of various functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials and enabling the rapid generation of novel molecules with potentially unique properties.

| Synthetic Methodology | Potential Advantages for this compound | Key Research Focus |

| Flow Chemistry | Improved yield, safety, and scalability | Development of a continuous, multi-step synthesis with in-line purification. |

| Mechanochemistry | Reduced solvent waste, energy efficiency | Exploration of solid-state reactions for the core synthesis and subsequent derivatization. |

| C-H Activation | Rapid diversification of derivatives | Achieving high regioselectivity for functionalization at specific positions on the aromatic ring. |

Exploration of Advanced Catalytic Applications

The unique structural features of this compound, particularly the presence of two distinct amine functionalities, suggest its significant and underexplored potential in the realm of catalysis.

The molecule's structure is inherently suited for the development of bifunctional catalysts . The primary aromatic amine and the benzylic amine can act in concert to activate substrates and facilitate chemical transformations. nih.gov For instance, derivatives of this compound could be designed to catalyze asymmetric reactions, where one amine group binds the metal center and the other interacts with the substrate to control stereoselectivity. Future research could focus on synthesizing chiral derivatives and evaluating their efficacy in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.

Moreover, the chloro-substituent on the aromatic ring opens the door for its use in cross-coupling reactions . The chlorine atom can serve as a handle for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the facile introduction of a wide range of substituents. This functionalization could be used to tune the electronic and steric properties of catalysts derived from this compound, thereby optimizing their performance for specific applications. Research in this area would involve synthesizing novel ligands and catalysts and screening their activity in a variety of cross-coupling transformations.

The development of organocatalysts based on the this compound scaffold is another promising direction. The amine groups can participate in hydrogen bonding and act as Brønsted or Lewis bases, making them suitable for a range of organocatalytic transformations. Investigations could explore their use in reactions like Michael additions, aldol (B89426) reactions, and asymmetric aminocatalysis.

| Catalytic Application | Rationale based on this compound Structure | Future Research Directions |

| Bifunctional Catalysis | Presence of two distinct amine groups for cooperative catalysis. nih.gov | Synthesis of chiral derivatives for asymmetric catalysis. |

| Cross-Coupling Catalysis | Chloro-substituent as a reactive handle for catalyst modification. | Development of novel ligands for Suzuki, Heck, and Buchwald-Hartwig reactions. |

| Organocatalysis | Amine functionalities as hydrogen bond donors/acceptors and bases. | Exploration of its utility in various asymmetric organocatalytic reactions. |

Integration with Emerging Technologies in Organic Synthesis and Materials Science

The convergence of chemistry with other scientific and technological fields offers exciting new possibilities for the application of this compound.

In the field of materials science , this compound can be investigated as a monomer for the synthesis of novel polymers . The two amine groups provide sites for polymerization, potentially leading to the formation of polyamides, polyimides, or other functional polymers. The presence of the chloro-substituent could impart flame-retardant properties or serve as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. Future work could involve the synthesis and characterization of polymers derived from this compound and the evaluation of their thermal, mechanical, and electronic properties.

The integration of this compound into supramolecular chemistry is another intriguing avenue. The molecule's ability to form hydrogen bonds and participate in other non-covalent interactions could be exploited to construct complex, self-assembling systems. These could include functional materials such as gels, liquid crystals, or porous frameworks with potential applications in sensing, separation, or drug delivery.

Finally, the development of chemosensors based on this compound derivatives represents a significant opportunity. The amine groups can act as binding sites for specific analytes, and the aromatic ring can be functionalized with fluorophores or chromophores. Changes in the spectral properties upon binding could be used for the sensitive and selective detection of metal ions, anions, or small organic molecules. Research in this area would focus on the design and synthesis of receptor molecules and the study of their sensing capabilities.

| Emerging Technology | Potential Role of this compound | Research Focus |

| Polymer Science | As a bifunctional monomer for novel polymer synthesis. | Synthesis and characterization of new polymers with tailored properties. |

| Supramolecular Chemistry | As a building block for self-assembling functional materials. | Design of supramolecular architectures with applications in sensing and separation. |

| Chemosensors | As a scaffold for the development of selective analyte receptors. | Synthesis of fluorescent or colorimetric sensors for environmental or biological monitoring. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-5-chloroaniline, and how can purity be optimized?

- Methodology : The compound can be synthesized via reductive amination of 5-chloro-3-nitrobenzaldehyde using sodium cyanoborohydride or catalytic hydrogenation of the corresponding nitro intermediate. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water . Purity (>95%) is confirmed by HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) .

Q. How is the structural identity of this compound validated in experimental settings?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H NMR (DMSO-d6) shows characteristic peaks at δ 6.85–7.25 ppm (aromatic protons), δ 3.45 ppm (–CH2NH2), and δ 1.80 ppm (NH2 exchange with D2O).

- Mass Spectrometry : ESI-MS m/z 156.05 [M+H] (theoretical: 156.04) .

- IR : Bands at 3350 cm (N–H stretch) and 1620 cm (C–N bend) confirm the aminomethyl group .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert gas (argon) at 2–8°C in amber vials to prevent oxidation of the primary amine. Stability studies (accelerated degradation at 40°C/75% RH for 28 days) show <5% decomposition by HPLC. Avoid exposure to acids or bases to prevent dechlorination or dimerization .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The chloro group activates the aromatic ring toward electrophilic substitution, while the aminomethyl group directs reactivity to the para position. In Suzuki-Miyaura couplings (Pd(PPh3)4, Na2CO3, DMF/H2O), regioselectivity is confirmed by X-ray crystallography of the biaryl product . Computational studies (DFT, B3LYP/6-31G*) predict electron density distribution aligning with observed reactivity .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodology : Discrepancies arise from solvent polarity and pH. Systematic solubility profiling (OECD 105 guidelines) in 12 solvents (e.g., DMSO: 28 mg/mL, water: <0.1 mg/mL at pH 7) clarifies literature conflicts. Use UV-Vis spectroscopy (λmax = 275 nm) for quantification .

Q. How can the thermal stability of this compound be assessed for high-temperature applications?

- Methodology : Perform thermogravimetric analysis (TGA) under N2 (10°C/min): decomposition onset at 210°C. Differential scanning calorimetry (DSC) reveals a melting endotherm at 145–148°C. Kinetic stability parameters (Ea = 95 kJ/mol) are derived via Flynn-Wall-Ozawa method .

Q. What role does this compound play in synthesizing enzyme inhibitors?

- Methodology : The compound serves as a precursor for p38 MAPK inhibitors. In a 4-step synthesis: (1) Boc protection of the amine, (2) Ullmann coupling with a pyridinyl bromide, (3) deprotection, (4) sulfonamide formation. IC50 values (1–10 nM) are validated via kinase assays .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s toxicity profile?

- Resolution : Variations in assay conditions (e.g., cell lines, exposure time) impact results. Standardize testing using OECD 423 guidelines (acute oral toxicity in rats: LD50 = 320 mg/kg). Ames test data (TA98 strain, ±S9) show no mutagenicity at ≤1 mg/plate .

Q. How to address discrepancies in reported chromatographic retention times?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.